

An In-Depth Technical Guide to 4-Bromo-2-ethoxythiazole for Researchers

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Compound of Interest

Compound Name: 4-Bromo-2-ethoxythiazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-ethoxythiazole**, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent functionalization via various palladium-catalyzed cross-coupling reactions are provided. Furthermore, this guide explores the biological significance of **4-Bromo-2-ethoxythiazole** derivatives, highlighting their potential as kinase inhibitors, antimicrobial, and anticancer agents, supported by available quantitative data.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a key structural motif in numerous clinically approved drugs and biologically active molecules. The introduction of a bromine atom at the 4-position and an ethoxy group at the 2-position of the thiazole ring affords **4-Bromo-2-ethoxythiazole**, a versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle for a wide range of functionalization reactions, particularly palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds for drug discovery and materials science applications.

Chemical Properties

A summary of the key chemical properties of **4-Bromo-2-ethoxythiazole** is presented in the table below.

Property	Value
IUPAC Name	4-bromo-2-ethoxy-1,3-thiazole
Synonyms	4-Bromo-2-ethoxy-1,3-thiazole, 4-Bromo-1,3-thiazol-2-yl ethyl ether
CAS Number	240816-34-6[1]
Molecular Formula	C ₅ H ₆ BrNOS[2]
Molecular Weight	208.08 g/mol [2]
Appearance	Not explicitly found in search results, but likely a liquid or low-melting solid.
Solubility	Not explicitly found in search results, but likely soluble in common organic solvents.
Predicted XlogP	2.6[2]

Synthesis of 4-Bromo-2-ethoxythiazole

The synthesis of **4-Bromo-2-ethoxythiazole** can be envisioned as a two-step process: the formation of the 2-ethoxythiazole core followed by bromination at the 4-position.

Synthesis of 2-Ethoxythiazole

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[3][4] For the synthesis of 2-ethoxythiazole, a plausible approach involves the reaction of an α -haloketone or α -haloaldehyde with a thioamide equivalent bearing an ethoxy group. A potential route could involve the reaction of ethyl 2-chloroacetoacetate with ethyl thioformate.

Experimental Protocol: Hantzsch Synthesis of 2-Alkoxythiazoles (General)

- Materials: α -halo ketone/aldehyde, thioamide or thiourea derivative, ethanol or a similar protic solvent.
- Procedure:
 - Dissolve the α -halo ketone/aldehyde (1.0 eq) and the thioamide/thiourea derivative (1.0-1.2 eq) in ethanol.
 - Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography.

Bromination of 2-Ethoxythiazole

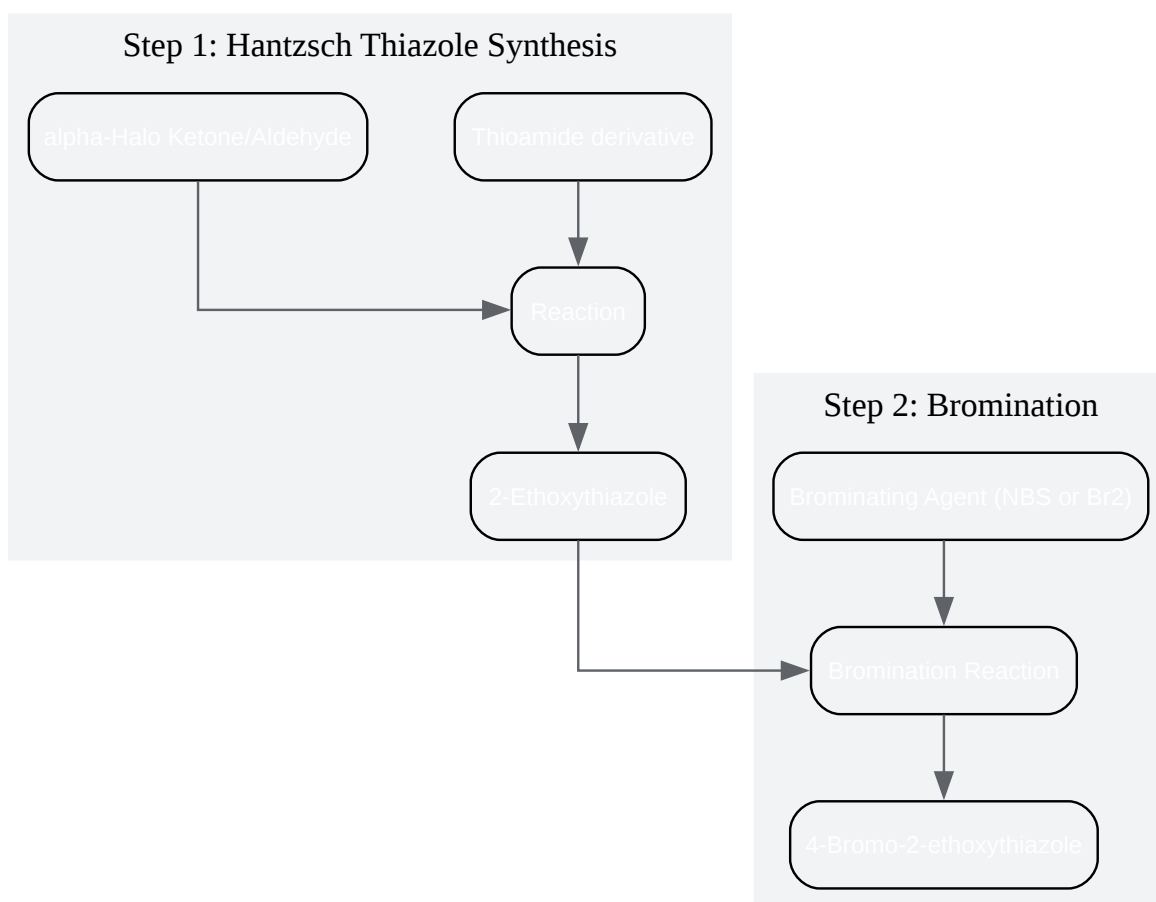
The bromination of the 2-ethoxythiazole intermediate at the 4-position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine (Br_2).^{[5][6]} The electron-donating nature of the ethoxy group at the 2-position directs the electrophilic substitution to the 5-position; however, direct bromination at the 4-position can be achieved under specific conditions or through alternative synthetic routes.

Experimental Protocol: Bromination of Thiazole Derivatives (General)

- Materials: 2-substituted thiazole, N-bromosuccinimide (NBS) or Bromine (Br_2), solvent (e.g., chloroform, acetic acid), radical initiator (for NBS, e.g., AIBN or benzoyl peroxide, if required).
- Procedure:
 - Dissolve the 2-substituted thiazole (1.0 eq) in a suitable solvent in a round-bottom flask.
 - If using NBS, add NBS (1.0-1.1 eq) and a catalytic amount of a radical initiator. If using Br_2 , add it dropwise to the solution.

- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
- Upon completion, quench any excess bromine with a solution of sodium thiosulfate.
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Workflow for the Synthesis of **4-Bromo-2-ethoxythiazole**



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Caption: Synthetic workflow for **4-Bromo-2-ethoxythiazole**.

Spectroscopic Data

While specific experimental spectra for **4-Bromo-2-ethoxythiazole** were not found in the literature search, the expected spectroscopic characteristics can be predicted based on its structure and data from similar compounds.

Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	A singlet for the C5-H of the thiazole ring, a quartet for the -OCH ₂ - protons, and a triplet for the -CH ₃ protons of the ethoxy group.
¹³ C NMR	Signals for the C2, C4, and C5 carbons of the thiazole ring, and signals for the -OCH ₂ - and -CH ₃ carbons of the ethoxy group.
Mass Spec (MS)	A molecular ion peak corresponding to the mass of C ₅ H ₆ BrNOS (m/z ≈ 208), with a characteristic isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br in approximately 1:1 ratio).
Infrared (IR)	Characteristic C-H, C=N, C=C, and C-O stretching and bending vibrations.

Reactivity and Functionalization

The bromine atom at the 4-position of **4-Bromo-2-ethoxythiazole** is the primary site for functionalization, making it a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse chemical libraries.

Palladium-Catalyzed Cross-Coupling Reactions

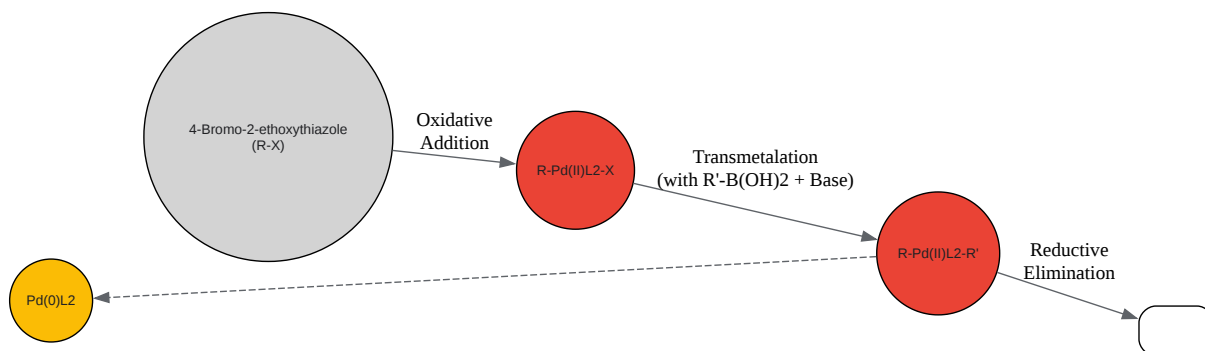
The following sections detail the general protocols for key palladium-catalyzed cross-coupling reactions that can be applied to **4-Bromo-2-ethoxythiazole**.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.^{[7][8][9]}

Experimental Protocol: Suzuki-Miyaura Coupling (General)^{[7][9]}

- Materials: **4-Bromo-2-ethoxythiazole** (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq), anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF).
- Procedure:
 - To a dry Schlenk flask, add **4-Bromo-2-ethoxythiazole**, the arylboronic acid, the palladium catalyst, and the base.
 - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
 - Add the anhydrous solvent via syringe.
 - Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.
 - After cooling, perform a standard aqueous workup.
 - Purify the product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille coupling enables the formation of carbon-carbon bonds by reacting an organohalide with an organostannane reagent.[9]

Experimental Protocol: Stille Coupling (General)

- Materials: **4-Bromo-2-ethoxythiazole** (1.0 eq), organostannane reagent (1.1-1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), anhydrous and degassed solvent (e.g., toluene).
- Procedure:
 - To an oven-dried Schlenk flask, add **4-Bromo-2-ethoxythiazole** and the palladium catalyst.
 - Evacuate and backfill the flask with an inert gas (Argon) three times.
 - Add the anhydrous, degassed solvent via syringe and stir for 5 minutes.
 - Add the organostannane reagent via syringe.

- Heat the reaction mixture to 90-110 °C and monitor by TLC.
- After cooling, perform a standard workup and purify by column chromatography.

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]

Experimental Protocol: Sonogashira Coupling (General)[3]

- Materials: **4-Bromo-2-ethoxythiazole** (1.0 eq), terminal alkyne (1.1-1.5 eq), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-5 mol%), copper(I) iodide (CuI , 2-10 mol%), amine base (e.g., triethylamine, diisopropylamine, 2-3 eq), anhydrous solvent (e.g., THF, toluene, DMF).
- Procedure:
 - To a dry Schlenk tube under an inert atmosphere, add **4-Bromo-2-ethoxythiazole**, the palladium catalyst, and copper(I) iodide.
 - Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
 - Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC.
 - After cooling, dilute with an organic solvent and wash with water or saturated aqueous ammonium chloride.
 - Dry the organic layer, concentrate, and purify by column chromatography.

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Experimental Protocol: Heck Reaction (General)

- Materials: **4-Bromo-2-ethoxythiazole** (1.0 eq), alkene (1.1-1.5 eq), palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%), phosphine ligand (e.g., PPh_3), base (e.g., Et_3N , K_2CO_3), solvent (e.g., DMF, acetonitrile).
- Procedure:

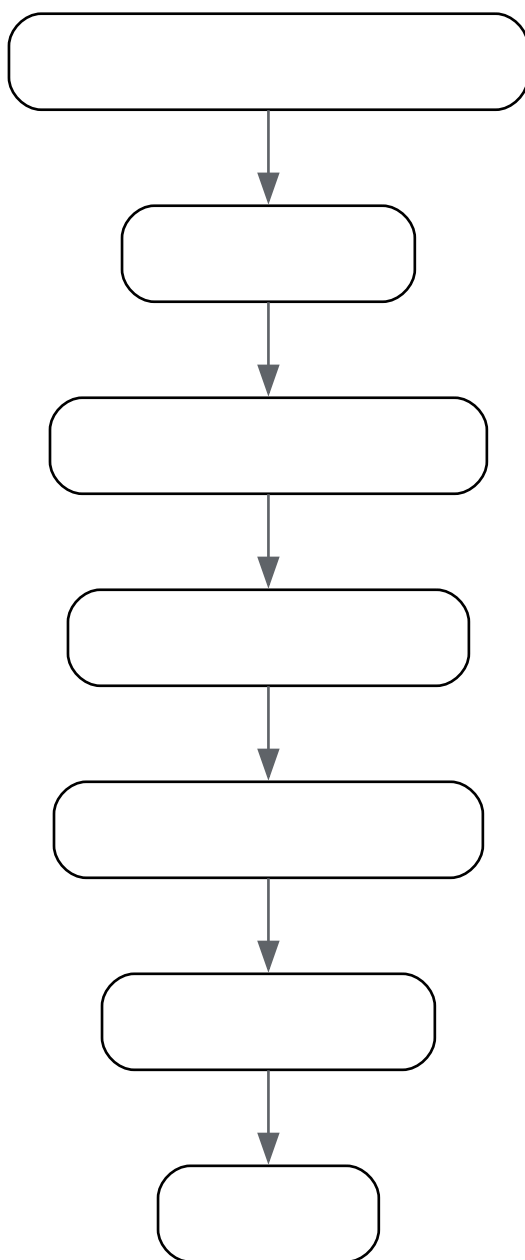
- In a reaction vessel, combine **4-Bromo-2-ethoxythiazole**, the palladium catalyst, the phosphine ligand, and the base.
- Add the alkene and the solvent.
- Heat the reaction mixture to 80-140 °C, monitoring by TLC.
- After cooling, filter off any solids and concentrate the filtrate.
- Perform a standard workup and purify by column chromatography.

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[\[10\]](#)[\[11\]](#)

Experimental Protocol: Buchwald-Hartwig Amination (General)[\[10\]](#)

- Materials: **4-Bromo-2-ethoxythiazole** (1.0 eq), amine (1.0-1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq), anhydrous solvent (e.g., toluene, dioxane).
- Procedure:
 - To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.
 - Evacuate and backfill with an inert gas.
 - Add a solution of **4-Bromo-2-ethoxythiazole** and the amine in the anhydrous solvent.
 - Heat the reaction mixture to 80-110 °C, monitoring by TLC.
 - After cooling, perform a standard workup and purify by column chromatography.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling



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Caption: General workflow for cross-coupling reactions.

Applications in Medicinal Chemistry

Thiazole derivatives are known to exhibit a wide range of biological activities, and **4-Bromo-2-ethoxythiazole** serves as a key starting material for the synthesis of potentially bioactive molecules.

Kinase Inhibitors

The thiazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 2-aminothiazoles and other substituted thiazoles have shown potent inhibitory activity against various kinases involved in cell signaling pathways dysregulated in diseases like cancer. While specific data for 4-(2-Fluorophenyl)-2-methylthiazole was unavailable, other thiazole derivatives have shown significant kinase inhibitory activity. For instance, some 2-aminothiazoles exhibit sub-nanomolar to nanomolar IC_{50} values against Src family kinases, and certain diphenylthiazoles inhibit Bruton's tyrosine kinase (BTK) with IC_{50} values in the low micromolar range.^[12] A series of 4-aryl-5-aminomethyl-thiazole-2-amines were found to be potent ROCK II inhibitors, with one compound showing an IC_{50} value of 20 nM.^[4]

Anticancer Activity

Derivatives of 4-bromothiazole have demonstrated significant anticancer potential. For example, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit Na^+/K^+ -ATPase and Ras oncogene activity in cancer cells.^[13] Other studies on various thiazole derivatives have reported IC_{50} values against different cancer cell lines, highlighting the potential of this scaffold in oncology research. For instance, certain thiazole derivatives have shown IC_{50} values in the low micromolar range against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).^{[14][15]}

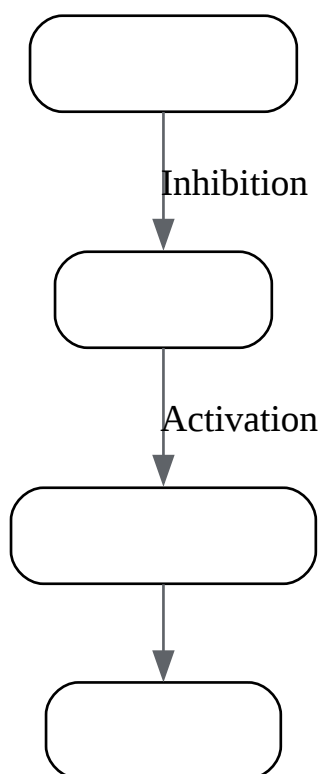
Reported IC_{50} Values for Thiazole Derivatives Against Cancer Cell Lines

Compound Class	Cell Line	IC ₅₀ (μM)
Thiazole-based copper complexes	MCF7	82.64 - 105.56[15]
Hydrazone derivatives	MCF-7	27.39 - 34.37[16]
Hydrazone derivatives	A549	45.24 - 61.50[16]
Thiazole derivatives	Bcl-2 Jurkat	< 34.77[14]
Thiazole derivatives	A-431	< 34.31[14]
Thiazole derivatives	MGC803	3.15[14]
Thiazole derivatives	HTC-116	8.17[14]
Thiazolyl-hydrazono-ethylthiazoles	HCT-116	6.6[14]
Thiazolyl-hydrazono-ethylthiazoles	HepG2	4.9[14]

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. Various synthetic derivatives have shown activity against a range of bacterial and fungal strains. The development of new antimicrobial agents is crucial in the face of growing antibiotic resistance, and the thiazole scaffold provides a promising starting point for the design of novel antimicrobial drugs.

Signaling Pathway Inhibition by a Thiazole Derivative



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Caption: Inhibition of Ras signaling by a thiazole derivative.

Conclusion

4-Bromo-2-ethoxythiazole is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of the bromine atom at the 4-position allow for extensive functionalization through a variety of reliable palladium-catalyzed cross-coupling reactions. The resulting derivatives have shown significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. This technical guide provides researchers with a solid foundation of the chemical properties, synthesis, and reactivity of **4-Bromo-2-ethoxythiazole**, along with detailed experimental protocols to facilitate its use in the laboratory. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel molecules with important therapeutic and technological applications.

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